molecular formula C18H17F3N4O6S B11509845 1-(Benzylsulfonyl)-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine

1-(Benzylsulfonyl)-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine

Cat. No.: B11509845
M. Wt: 474.4 g/mol
InChI Key: MSLQSLQSUYGNFS-UHFFFAOYSA-N
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Description

    1-(Benzylsulfonyl)-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine: , often referred to as , belongs to the class of organic compounds known as piperazines. It features a piperazine ring substituted with a benzylsulfonyl group and a 2,6-dinitro-4-(trifluoromethyl)phenyl group.

  • The compound’s molecular formula is C₁₆H₁₄F₃N₅O₆S .
  • BDTP exhibits interesting pharmacological properties and has been investigated for various applications.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production Methods:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: BDTP serves as a building block for designing novel compounds with specific properties.

      Biology and Medicine:

      Industry: Limited industrial applications, but BDTP-related research contributes to drug discovery and materials science.

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C18H17F3N4O6S

    Molecular Weight

    474.4 g/mol

    IUPAC Name

    1-benzylsulfonyl-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine

    InChI

    InChI=1S/C18H17F3N4O6S/c19-18(20,21)14-10-15(24(26)27)17(16(11-14)25(28)29)22-6-8-23(9-7-22)32(30,31)12-13-4-2-1-3-5-13/h1-5,10-11H,6-9,12H2

    InChI Key

    MSLQSLQSUYGNFS-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCN1C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])S(=O)(=O)CC3=CC=CC=C3

    Origin of Product

    United States

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